![molecular formula C21H20N4O B2980579 N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896065-40-0](/img/structure/B2980579.png)

N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

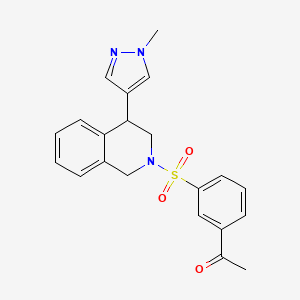

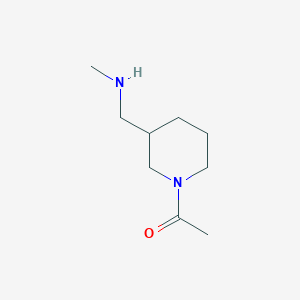

“N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring system . This core is substituted with various functional groups including a 3-methoxyphenyl group, a phenyl group, and an amine group. Compounds with similar structures have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system . The presence of various substituents (3-methoxyphenyl, phenyl, and amine groups) would further influence the overall structure and properties of the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of various functional groups. For instance, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions. The exact reactions would depend on the reaction conditions and the presence of other reactants .Applications De Recherche Scientifique

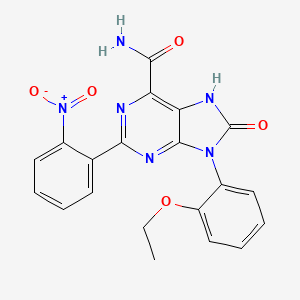

Pharmacological Potentials and Molecular Modeling

- A derivative within the same chemical family has shown significant promise as a human A3 adenosine receptor antagonist. This compound demonstrated low nanomolar affinity and high selectivity towards the receptor, indicating its potential in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures. This suggests its application in managing neurotoxicity, supported by in silico receptor-driven approaches for understanding binding data and molecular bases of receptor affinity (Squarcialupi et al., 2013).

Synthesis and Crystal Structure

- The synthesis and crystal structure of N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine were detailed, highlighting its moderate anticancer activity. This illustrates the compound's structural characteristics and potential in cancer research (Lu Jiu-fu et al., 2015).

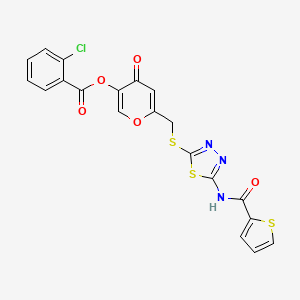

Antitumor and Antimicrobial Activities

- Research on enaminones, serving as building blocks for substituted pyrazoles, including derivatives of N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, revealed their potential for antitumor and antimicrobial activities. This indicates the compound's versatility in developing treatments against various diseases (Riyadh, 2011).

Inhibitory Activity on cGMP Phosphodiesterase

- Another study on a related chemical series emphasized the specific inhibition of cGMP phosphodiesterase, showcasing the compound's role in managing blood pressure and potential for treating hypertension (Dumaitre & Dodic, 1996).

Fluorescent Probes for Biological Detection

- Research has also explored the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates in preparing novel functional fluorophores. Such derivatives exhibit potential as fluorescent probes for detecting biologically or environmentally relevant species, leveraging the structural backbone of N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine for imaging applications (Castillo et al., 2018).

Orientations Futures

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the interest in pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry , this compound could be a promising candidate for further study.

Mécanisme D'action

Target of Action

Compounds similar to the one often target protein kinases, such as CDK6 . These kinases play crucial roles in the regulation of cell cycle and transcription .

Mode of Action

These compounds typically inhibit the activity of their target kinases, disrupting the normal cell cycle and transcription processes . This can lead to the death of rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The primary pathway affected would be the cell cycle, particularly the transitions between different phases of the cycle. This can lead to cell cycle arrest and apoptosis .

Result of Action

The ultimate result of this compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells. This could potentially lead to a decrease in tumor size and progression .

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O/c1-14-12-19(23-17-10-7-11-18(13-17)26-3)25-21(22-14)20(15(2)24-25)16-8-5-4-6-9-16/h4-13,23H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIMZNQTAHAERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclobutyl-6-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980497.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2980498.png)

![N-(3,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2980504.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide](/img/structure/B2980511.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-prop-2-enylacetamide](/img/structure/B2980512.png)

![1-(5-Chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2980514.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2980518.png)